molecular formula C9H12O B1266017 2-Ethyl-4-methylphenol CAS No. 3855-26-3

2-Ethyl-4-methylphenol

Cat. No. B1266017
CAS RN: 3855-26-3
M. Wt: 136.19 g/mol
InChI Key: AVVVXUXMKWPKAJ-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylphenol is a compound of interest due to its potential applications and significance in various chemical reactions and studies. It serves as a building block or intermediary in the synthesis of complex molecules and materials, showcasing versatile chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 2-Ethyl-4-methylphenol involves various methods, including alkylation, condensation, and catalytic reactions. For example, ethyl-2-(4-aminophenoxy) acetate, a precursor for dual hypoglycemic agents, was synthesized through alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction, showcasing a facile synthesis route without requiring nascent hydrogen or reaction complexity (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds is characterized using techniques like X-ray diffraction, NMR, and DFT studies, revealing detailed geometric and electronic features. For instance, (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol's structure was examined, highlighting the importance of non-covalent interactions in molecular packing and the computation of quantum chemical parameters (Demircioğlu et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-Ethyl-4-methylphenol derivatives, such as oxidative transformations and annulation reactions, demonstrate the compound's reactivity and utility in synthesizing functionally diverse molecules. An example includes the phosphine-catalyzed [4 + 2] annulation to produce tetrahydropyridines, indicating the compound's versatility in organic synthesis (Zhu et al., 2003).

Physical Properties Analysis

The physical properties of 2-Ethyl-4-methylphenol and its derivatives, such as crystallinity, melting points, and solubility, are crucial for their application in various fields. These properties are often studied using spectroscopic and thermal analysis techniques.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of 2-Ethyl-4-methylphenol derivatives in chemical synthesis and applications. Studies on biotransformations catalyzed by enzymes like 4-Ethylphenol methylenehydroxylase underline the compound's role in biochemical processes and potential in biotechnological applications (Hopper & Cottrell, 2003).

Scientific Research Applications

  • C-C Bond Activation in Organic Chemistry

    • Rhodium-mediated C-C bond activation of azo compounds, including 2-Ethyl-4-methylphenol derivatives, has been studied. This research demonstrates the potential of these compounds in organic synthesis, particularly in the formation of novel azo ligands (Baksi et al., 2007).
  • Phenol Derivatives in Polymer Science

    • The synthesis of highly functionalized tetrahydropyridines via annulation of ethyl 2-methyl-2,3-butadienoate and N-tosylimines, which includes derivatives of 2-Ethyl-4-methylphenol, shows its relevance in creating new polymers (Zhu et al., 2003).
  • Electrochemistry and Phenoxyl Radicals

    • The anodic oxidation of 2-Ethyl-4-methylphenol derivatives and their reversible dimerization to form quinol ethers have been quantitatively characterized by cyclic voltammetry, indicating their role in electrochemical processes (Evans et al., 1984).
  • Alkylation in Chemical Manufacturing

    • 2-Ethyl-4-methylphenol derivatives have been studied in gas-phase alkylation processes with lower alcohols over an iron catalyst. This research highlights their use in industrial applications, especially as antioxidants and intermediates (Grabowska et al., 1999).
  • Natural Occurrence and Antioxidant Activity

    • Identification of a naturally occurring compound structurally similar to 2-Ethyl-4-methylphenol in the leaves of the halophyte plant Mesembryanthemum crystallinum, indicating its potential as a natural antioxidant (Bouftira et al., 2007).
  • Formation and Cleavage of Bonds in Anisoles

    • The transformation of 2,6-Dimethyl-substituted anisoles into 2-ethyl-6-methylphenols via a multi-step reaction mediated by a specific complex, showcasing the chemical versatility of these compounds (Lara et al., 2006).
  • Complexes in Coordination Chemistry

    • Study of Zinc(II) and copper(II) complexes with monoanionic chelating phenolato ligands, including derivatives of 2-Ethyl-4-methylphenol, for potential applications in coordination chemistry (Connac et al., 1997).

Safety And Hazards

While specific safety and hazard information for 2-Ethyl-4-methylphenol is not available in the search results, phenolic compounds can be hazardous. They may cause skin burns and eye damage, and may be toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-ethyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-6-7(2)4-5-9(8)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVVXUXMKWPKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191879
Record name 2-Ethyl-p-cresol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methylphenol

CAS RN

3855-26-3
Record name 2-Ethyl-4-methylphenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-p-cresol
Source ChemIDplus
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Record name 2-Ethyl-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYL-P-CRESOL
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Record name 2-Ethyl-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038988
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-Ethoxy-4-methylphenol was evaluated for genotoxicity, repeated dose toxicity, …
AJ Hill, LE Graf - Journal of the American Chemical Society, 1915 - ACS Publications
… 2 -ethyl-4-methylphenol (VII) and 2-propyl-4-methylphenol (IX) by the actionof zinc-amalgam … 2-Ethyl-4-methylphenol, VII.—Thirty-seven grams of 2-hydroxy-5methyl acetophenone were …
Number of citations: 6 pubs.acs.org
VA Modhavadiya - Oriental Journal of Chemistry, 2012 - search.proquest.com
P-Cresyl acetate (I) has been prepared by acetylation of p-Cresol. Fries migration of (I) yields 2-Acetyl-4-methyl phenol (II). Clemmensen’s reduction of (II) yields 2-Ethyl-4-methyl phenol …
Number of citations: 14 search.proquest.com
S Dezvarei - 2019 - digital.library.adelaide.edu.au
… For example, oxidation of 3-ethyltoluene with RLYFAP occurred at the benzene ring and generated a phenol product (2-ethyl-4-methylphenol, 92 %) in contrast to the WT, R19, KT2 and …
Number of citations: 0 digital.library.adelaide.edu.au
JC Xie, BG Sun, SB Wang - Food science and technology …, 2008 - journals.sagepub.com
Volatile composition of Chinese traditional smoke-cured bacon of Mini-pig breed was first characterized. Both headspace solid phase microextraction (SPME) and simultaneous …
Number of citations: 102 journals.sagepub.com
T Mizutani, I Ishida, K Yamamoto, K Tajima - Toxicology and Applied …, 1982 - Elsevier
… Three lower alkylphenols, namely, 2-ethyl-4-methylphenol (14), 2-isopropyl-4methylphenol (15), and 2,6-diethyl-4-methylphenol (17), also resulted in significant decreases in body …
Number of citations: 62 www.sciencedirect.com
SP Mun, CS Ku - Journal of wood science, 2010 - Springer
… As shown in Table 2, phenolic compounds such as phenol, cresols, xylenols, ethylphenols, trimethylphenols, and 2-ethyl-4-methylphenol corresponded to the phenolic compounds …
Number of citations: 81 link.springer.com
HE Ungnade, AD McLaren - Journal of the American Chemical …, 1944 - ACS Publications
118 Herbert E. Ungnade and A. Douglas McLaren Vol. 66 spectram el^ o-ocásene. These authors did not distinguish between the two forms of aWo-ocimene but consideration of the …
Number of citations: 61 pubs.acs.org
R Singh, V Srivastava, K Chaudhary, P Gupta… - Bioresource …, 2015 - Elsevier
Hydrothermal liquefaction of rice straw has been carried out using various organic solvents (CH 3 OH, C 2 H 5 OH) at different temperatures (250, 280 and 300 C) and residence times (…
Number of citations: 49 www.sciencedirect.com
JD Bu'Lock, B Kaye, AT Hudson - Phytochemistry, 1971 - Elsevier
From Stereum subpileatum cultures are obtained 5-methoxy-, 5-hydroxy-, 5-formyl-, 5-hydroxymethyl-, 5-carboxy-, 5-(1,2-dihydroxyprophyl)-, 5-(1,2-epoxypropyl)-, and 5-(1-oxo-2-…
Number of citations: 17 www.sciencedirect.com

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